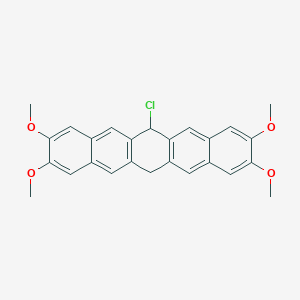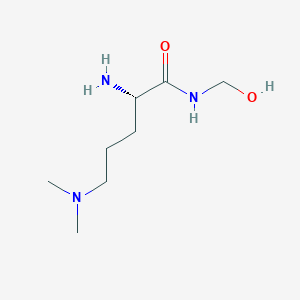![molecular formula C18H29NO3 B14190360 N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide CAS No. 879369-66-1](/img/structure/B14190360.png)
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide is a chemical compound characterized by its unique structure, which includes an oxolan ring and a tetradeca-2,7-dienamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide typically involves the reaction of oxolan derivatives with tetradeca-2,7-dienamide precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide can be compared with similar compounds such as:
N-[(3S)-2-Oxooxolan-3-yl]hexadec-9-enamide: Similar structure but with a different chain length and degree of unsaturation.
N-[(3S)-2-Oxotetrahydro-3-furanyl]-9-hexadecenamide: Another similar compound with variations in the oxolan ring and side chain.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and properties, which may confer distinct advantages in certain applications.
Propiedades
Número CAS |
879369-66-1 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-[(3S)-2-oxooxolan-3-yl]tetradeca-2,7-dienamide |
InChI |
InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h7-8,12-13,16H,2-6,9-11,14-15H2,1H3,(H,19,20)/t16-/m0/s1 |
Clave InChI |
TYHKFWFVACFWKK-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCC=CCCCC=CC(=O)N[C@H]1CCOC1=O |
SMILES canónico |
CCCCCCC=CCCCC=CC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {[(prop-2-en-1-yl)oxy]imino}acetate](/img/structure/B14190296.png)
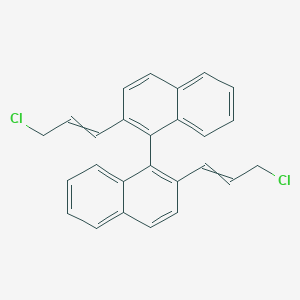
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14190314.png)
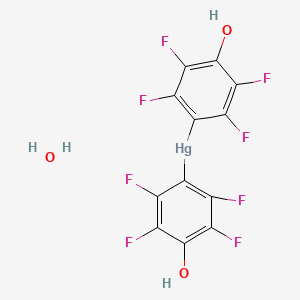
![4-(4-Methoxyphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14190323.png)
![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)
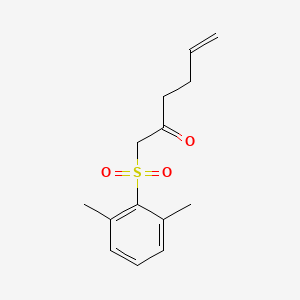
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)
![3-Methoxy-5-[(4-phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14190363.png)
